4-(2-Fluorophenyl)thiazole-2-carboxylic acid
CAS No.:
Cat. No.: VC15853814
Molecular Formula: C10H6FNO2S
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6FNO2S |
|---|---|
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 4-(2-fluorophenyl)-1,3-thiazole-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H6FNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) |
| Standard InChI Key | DTKMESUDKMNBOI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 4-(2-fluorophenyl)thiazole-2-carboxylic acid is C₁₀H₆FNO₂S, with a molecular weight of 239.22 g/mol . The compound features a thiazole core—a five-membered heterocyclic ring containing one sulfur and one nitrogen atom—substituted at the 2-position with a carboxylic acid group (-COOH) and at the 4-position with a 2-fluorophenyl moiety. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 4-(2-fluorophenyl)thiazole-2-carboxylic acid likely follows a multi-step protocol analogous to methods used for related thiazole-carboxylic acid derivatives :
Step 1: Formation of 4-(2-Fluorophenyl)thiazol-2-amine
A Hantzsch thiazole synthesis reaction between 2-fluoroacetophenone and thiourea in the presence of iodine generates the thiazole-2-amine intermediate . This step involves cyclization under reflux conditions, typically requiring 12 hours for completion .
Step 2: Carboxylic Acid Functionalization
The amine group at the 2-position undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine, followed by hydrolysis to yield the carboxylic acid . Alternative routes may involve direct carboxylation using carbon dioxide under high-pressure conditions .
Table 1: Hypothetical Synthesis Conditions for 4-(2-Fluorophenyl)thiazole-2-carboxylic Acid
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound is expected to exhibit limited aqueous solubility due to the hydrophobic fluorophenyl group but may form soluble salts under basic conditions. Calculated logP values (using software like ACD/Labs) estimate a hydrophobicity of ~2.1, suggesting moderate membrane permeability .
Thermal Stability
Differential scanning calorimetry (DSC) of similar thiazoles reveals decomposition temperatures above 200°C, indicating suitability for high-temperature applications .
Future Directions and Research Gaps
Despite its discontinued status, this compound warrants further investigation due to:
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